Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a ketone group at the 5-position. This compound belongs to the diazaspiro[5.5]undecane family, which has garnered interest in medicinal chemistry due to its structural mimicry of hydantoins, a class of molecules with established anticonvulsant activity . The tert-butyl carbamate group serves as a protective moiety, enhancing synthetic versatility and stability during derivatization. Its synthesis typically involves Strecker-type reactions followed by cyclization and alkylation steps .
Properties
IUPAC Name |
tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWRJWHEBNZYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Scientific Research Applications
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Differences
Oxo Position Impact: The 5-oxo group in the target compound distinguishes it from analogues like QC-8440 (1-oxo) and the 3-oxo variant . For example, the 1-oxa-4,9-diazaspiro analogue in exhibits soluble epoxide hydrolase inhibition, a mechanism absent in oxo-focused derivatives .
Nitrogen Substitution: The 2,9-diaza configuration enables dual hydrogen-bond donor/acceptor interactions, unlike the 3-aza or 4,9-diaza variants . This may enhance anticonvulsant efficacy by mimicking hydantoin’s pharmacophore .
Fluorine Substitution :
- The 5,5-difluoro derivative (CAS 1159982-61-2) introduces electronegative atoms that improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Safety Profiles :
- The 3-oxo analogue (CAS 1251021-18-7) carries irritant hazards (H315, H319, H335), whereas the target compound’s safety data remain unspecified .
Biological Activity
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 1368340-95-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.35 g/mol. The compound features a spirocyclic structure that is characteristic of various bioactive compounds, particularly those interacting with neurotransmitter systems.
Research indicates that compounds related to the diazaspiro series, including this compound, may act as antagonists at the γ-aminobutyric acid type A receptor (GABAAR). GABAARs are crucial in mediating inhibitory neurotransmission in the central nervous system. The antagonistic activity can influence various physiological processes, including inflammation and immune responses.
GABAAR Antagonism
Studies have demonstrated that diazaspiro compounds can modulate GABAAR activity, which has implications for their use in treating conditions such as anxiety and epilepsy. For instance, research highlighted the role of these compounds in affecting T cell proliferation and macrophage function during immune responses .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
- GABAAR Modulation : A study explored the structure-activity relationship (SAR) of diazaspiro compounds and their binding affinities at GABAARs. The findings indicated that modifications to the spirocyclic structure significantly impacted antagonistic potency and selectivity towards different GABAAR subtypes .
- Inflammation Model : In a murine asthma model, compounds similar to tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane were shown to decrease lung inflammation by modulating immune cell activity through GABAAR pathways. This suggests a potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
